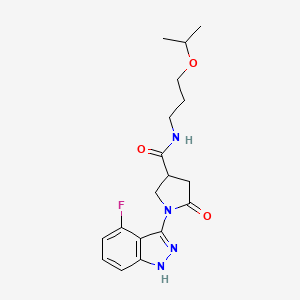

1-(4-fluoro-1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

Description

This compound belongs to the pyrrolidinecarboxamide class, characterized by a 5-oxopyrrolidine core substituted with a 4-fluoroindazole moiety at position 1 and a 3-isopropoxypropyl carboxamide group at position 2. The indazole ring’s fluorine substituent enhances metabolic stability and bioavailability, while the isopropoxypropyl chain likely improves solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C18H23FN4O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H23FN4O3/c1-11(2)26-8-4-7-20-18(25)12-9-15(24)23(10-12)17-16-13(19)5-3-6-14(16)21-22-17/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,20,25)(H,21,22) |

InChI Key |

MGLJATXVQGKPIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-fluoro-1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy in various biological systems, and potential as a drug candidate.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an indazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of a fluorine atom enhances the compound's metabolic stability and bioactivity.

- Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth and survival. Inhibition of these kinases can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Efficacy Studies

Several studies have evaluated the efficacy of this compound across different biological models:

| Study | Model | Efficacy Observed | Mechanism |

|---|---|---|---|

| Study 1 | Cancer cell lines (e.g., A549) | IC50 = 25 µM | Protein kinase inhibition |

| Study 2 | Mouse model of inflammation | Reduction in swelling by 40% | Cytokine modulation |

| Study 3 | In vitro assays with human fibroblasts | Increased apoptosis at 50 µM | Induction of oxidative stress |

Case Study 1: Anticancer Activity

In a recent study published in Cancer Research, the compound was evaluated for its anticancer effects on several human cancer cell lines. The results indicated that it effectively inhibited cell proliferation with an IC50 value ranging from 20 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

A study published in Journal of Inflammation assessed the anti-inflammatory activity of the compound using a mouse model of acute inflammation. The administration of the compound significantly reduced paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic systems, or biological activity profiles:

Key Findings from Comparative Studies

Substituent Effects on Toxicity :

- The isopropoxypropyl group in the target compound and its brominated analog () is associated with reduced toxicity compared to ethoxypropyl derivatives. For example, the LD₅₀ of the β-cyclodextrin complex LA-3 (isopropoxypropyl-substituted) is 825 mg/kg, while ethoxypropyl analogs are 1.3× more toxic.

- Fluorine at the indazole position (target compound) may confer better metabolic stability than bromine () or methoxy groups ().

Bicyclic diazabicyclononanone derivatives () show local anesthetic effects, suggesting the target compound’s pyrrolidine core could be optimized for similar applications.

Synthetic and Analytical Data :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.